molecular formula C24H22N2O2S B2697171 1-Benzhydryl-3-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)urea CAS No. 2034594-62-0

1-Benzhydryl-3-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)urea

Cat. No.: B2697171
CAS No.: 2034594-62-0
M. Wt: 402.51
InChI Key: LUPXRAQJINHHJY-UHFFFAOYSA-N
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Description

1-Benzhydryl-3-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)urea is a complex organic compound that features a benzhydryl group, a benzo[b]thiophene moiety, and a hydroxyethyl urea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzhydryl-3-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)urea typically involves multi-step organic reactions. One common approach is the reaction of benzhydryl chloride with 2-(benzo[b]thiophen-3-yl)-2-hydroxyethylamine to form the intermediate, which is then reacted with isocyanate to yield the final urea derivative . The reaction conditions often require the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 1-Benzhydryl-3-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)urea can undergo various chemical reactions, including:

    Oxidation: The benzo[b]thiophene moiety can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzhydryl group or the hydroxyethyl moiety.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products Formed:

    Oxidation: Oxidized derivatives of the benzo[b]thiophene ring.

    Reduction: Reduced forms of the benzhydryl or hydroxyethyl groups.

    Substitution: Substituted derivatives at the benzhydryl or hydroxyethyl positions.

Scientific Research Applications

1-Benzhydryl-3-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)urea has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Benzhydryl-3-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)urea involves its interaction with specific molecular targets. The benzo[b]thiophene moiety can interact with various enzymes and receptors, modulating their activity. The hydroxyethyl urea linkage may facilitate binding to proteins, influencing cellular pathways and biochemical processes .

Comparison with Similar Compounds

    Benzo[b]thiophene derivatives: Compounds like 2-(benzo[b]thiophen-3-yl)ethanol and 3-(benzo[b]thiophen-2-yl)propanoic acid share structural similarities.

    Benzhydryl derivatives: Compounds such as benzhydryl amine and benzhydryl alcohol.

Uniqueness: 1-Benzhydryl-3-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)urea is unique due to the combination of its benzhydryl, benzo[b]thiophene, and hydroxyethyl urea moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

1-benzhydryl-3-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O2S/c27-21(20-16-29-22-14-8-7-13-19(20)22)15-25-24(28)26-23(17-9-3-1-4-10-17)18-11-5-2-6-12-18/h1-14,16,21,23,27H,15H2,(H2,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUPXRAQJINHHJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NCC(C3=CSC4=CC=CC=C43)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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